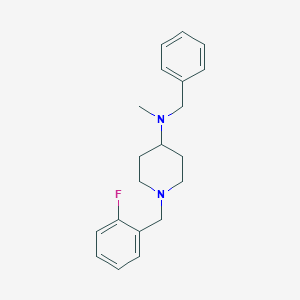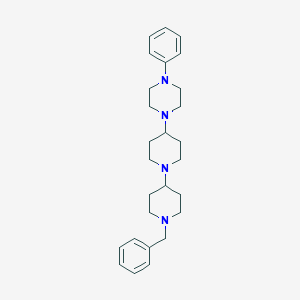![molecular formula C25H35N3O2 B247611 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as EMD-386088, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of piperazine derivatives and has been shown to have a high affinity for serotonin receptors in the brain. In
作用机制
The mechanism of action of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves its binding to the 5-HT1A and 5-HT7 receptors in the brain. This binding leads to an increase in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood, cognition, and behavior. The increased release of serotonin leads to an improvement in mood and a reduction in anxiety and depression symptoms. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been shown to have an analgesic effect by modulating the activity of pain-sensing neurons in the spinal cord.
Biochemical and Physiological Effects:
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety and depression symptoms. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been shown to have an analgesic effect by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have an effect on the levels of various neurotransmitters such as dopamine and norepinephrine.
实验室实验的优点和局限性
One of the advantages of using 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes it a useful tool for studying the role of these receptors in regulating mood, cognition, and behavior. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been shown to have an analgesic effect, making it a useful tool for studying pain-sensing neurons in the spinal cord.
One of the limitations of using 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its potential for off-target effects. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been shown to have an effect on the levels of various neurotransmitters such as dopamine and norepinephrine, which may complicate the interpretation of results. Additionally, 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One potential direction is the further exploration of its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is the study of its potential use as an analgesic and its effect on pain-sensing neurons in the spinal cord. Additionally, further studies are needed to establish the safety and efficacy of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in humans.
合成方法
The synthesis of 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 2-methoxyphenylpiperazine with 2-chloroethanol to form 2-(2-methoxyphenyl)piperazin-1-yl)ethanol. This intermediate is then reacted with 2-ethoxybenzyl chloride to form 1-[1-(2-ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. The final product is obtained through purification using chromatography techniques.
科学研究应用
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors are known to play a crucial role in regulating mood, cognition, and behavior. 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been studied for its potential use in treating neuropathic pain and as an analgesic.
属性
产品名称 |
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
分子式 |
C25H35N3O2 |
分子量 |
409.6 g/mol |
IUPAC 名称 |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O2/c1-3-30-24-10-6-4-8-21(24)20-26-14-12-22(13-15-26)27-16-18-28(19-17-27)23-9-5-7-11-25(23)29-2/h4-11,22H,3,12-20H2,1-2H3 |
InChI 键 |
YWARWDVCGFNPOX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
规范 SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)


![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)